molecular formula C13H14ClN3S B2806495 4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline CAS No. 320423-09-4

4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline

Cat. No.: B2806495
CAS No.: 320423-09-4
M. Wt: 279.79
InChI Key: XXPTWXIFSNMRMU-OVCLIPMQSA-N
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Description

4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline is a complex organic compound that features a unique structure combining a chloroaniline moiety with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with an imidazole derivative under controlled conditions. The reaction often requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted aniline derivatives.

Scientific Research Applications

4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The chloroaniline moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{[2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline
  • 4-chloro-N-{[2-(ethylsulfanyl)-1-ethyl-1H-imidazol-5-yl]methylene}aniline

Uniqueness

4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylsulfanyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3S/c1-3-18-13-16-9-12(17(13)2)8-15-11-6-4-10(14)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPTWXIFSNMRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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